

An In-depth Technical Guide to Ethynylcyclopentane

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Compound of Interest

Compound Name: **Cyclopentylacetylene**

Cat. No.: **B1345640**

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For professionals in the fields of chemical research and drug development, a thorough understanding of reactive intermediates and building blocks is paramount.

Ethynylcyclopentane, a versatile cyclic alkyne, presents a unique combination of steric and electronic properties that make it a valuable synthon in organic chemistry. This guide provides a detailed overview of its nomenclature, physicochemical properties, and synthetic applications.

Nomenclature and Identification

The standardized nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is ethynylcyclopentane.^{[1][2][3]} It is also commonly referred to by its synonyms, which include **Cyclopentylacetylene** and **Cyclopentylethyne**.^{[2][4]}

Physicochemical Properties

A summary of the key quantitative data for ethynylcyclopentane is presented in the table below, facilitating easy reference and comparison.

Property	Value	Source
IUPAC Name	ethynylcyclopentane	[1] [2] [3]
Synonyms	Cyclopentylacetylene, Cyclopentylethyne	[2] [4]
CAS Number	930-51-8	[1] [2] [4]
Molecular Formula	C7H10	[1] [2] [4]
Molecular Weight	94.16 g/mol	[1] [3]
Density	0.812 g/mL at 25°C	[4]
Boiling Point	107-109°C	[4]
Refractive Index	n20/D 1.432	[4]
Flash Point	34 °F	[4]
SMILES	C#CC1CCCC1	[1] [2] [3]
InChI Key	TXVJSWLZYQMWPCTUHFFFAOYSA-N	[2] [3]

Experimental Protocols

While specific protocols for the direct synthesis of ethynylcyclopentane are not detailed in the provided context, a highly relevant experimental procedure is the synthesis of its precursor, 1-ethynylcyclopentan-1-ol, via the enantioselective alkynylation of cyclopentanone. This reaction provides critical insight into the formation of the ethynyl-cyclopentyl bond.

Synthesis of 1-Ethynylcyclopentan-1-ol[\[5\]](#)

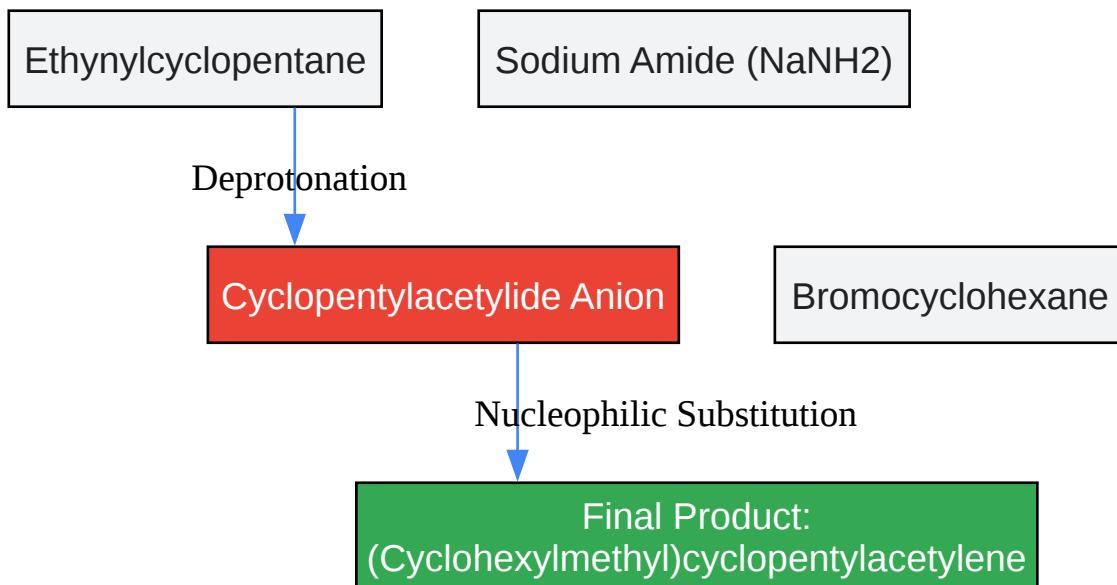
- Objective: To synthesize 1-ethynylcyclopentan-1-ol through the enantioselective addition of acetylene to cyclopentanone.
- Catalytic System: A complex of $Zn(OTf)_2$ and $TBAF \cdot 3H_2O$ is employed as the catalyst.
- Reagents and Stoichiometry:

- Cyclopentanone
- Acetylene (Molar ratio of acetylene to cyclopentanone is 2:1)
- $\text{Zn}(\text{OTf})_2/\text{TBAF}\cdot 3\text{H}_2\text{O}$ catalytic system (0.05 mol with respect to starting materials)
- Solvent: Acetonitrile (MeCN)
- Procedure:
 - The reaction is conducted in a medium of acetonitrile.
 - The temperature is maintained at -10 °C.
 - The reaction is allowed to proceed for a duration of 120 minutes.
- Subsequent Reactions: The resulting 1-ethynylcyclopentan-1-ol can undergo further reactions, such as oxidative homolytic dimerization and Sonogashira-type C–C cross-coupling with benzyl chloride.^[5]

Synthetic Utility and Reaction Pathways

Ethynylcyclopentane is a valuable starting material in various organic syntheses. The terminal alkyne group is particularly reactive, allowing for a range of chemical transformations. A common application involves the deprotonation of the terminal alkyne to form a potent nucleophile, which can then be used in carbon–carbon bond-forming reactions.

One such exemplary pathway is its reaction with sodium amide (NaNH_2) to form the corresponding acetylide, followed by nucleophilic substitution with an alkyl halide, such as bromocyclohexane.^[6] This two-step process is a fundamental method for the alkylation of terminal alkynes.

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